2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an isopropylthio group attached to a phenyl ring, an acetamide group, and an octahydrobenzo[b][1,4]dioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves multiple steps:
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Formation of the Isopropylthio Phenyl Intermediate
Starting Materials: 4-bromophenyl isopropyl sulfide and a suitable base.
Reaction Conditions: The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-bromophenyl isopropyl sulfide is treated with the base to form the isopropylthio phenyl intermediate.
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Coupling with Octahydrobenzo[b][1,4]dioxin
Starting Materials: The isopropylthio phenyl intermediate and octahydrobenzo[b][1,4]dioxin.
Reaction Conditions: The coupling reaction is facilitated by a palladium catalyst in the presence of a ligand.
Procedure: The intermediate is coupled with octahydrobenzo[b][1,4]dioxin under the specified conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can undergo various chemical reactions, including:
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Oxidation
Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Typically carried out in an aqueous or organic solvent at controlled temperatures.
Products: Oxidation of the isopropylthio group to form sulfoxides or sulfones.
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Reduction
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in an inert atmosphere to prevent oxidation.
Products: Reduction of the acetamide group to form amines.
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Substitution
Reagents: Nucleophiles such as halides or alkoxides.
Conditions: Performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution of the isopropylthio group with other functional groups.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide has diverse applications in scientific research:
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Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
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Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Used in drug discovery and development processes.
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Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways:
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Molecular Targets
- Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
- Receptors: It may bind to specific receptors, modulating cellular responses.
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Pathways
- Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
- Gene Expression: It may affect gene expression, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
2-(4-(isopropylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide can be compared with similar compounds to highlight its uniqueness:
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Similar Compounds
- 2-(4-(methylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
- 2-(4-(ethylthio)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Comparison
Structural Differences: The presence of different alkylthio groups (isopropyl, methyl, ethyl) affects the compound’s chemical properties and reactivity.
Reactivity: The size and steric hindrance of the alkylthio group influence the compound’s reactivity in chemical reactions.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3S/c1-13(2)24-16-6-3-14(4-7-16)11-19(21)20-15-5-8-17-18(12-15)23-10-9-22-17/h3-4,6-7,13,15,17-18H,5,8-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXXHEREJAKODM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCC3C(C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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